molecular formula C18H22N2O3S2 B2508984 (S)-(+)-3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-YL-propionamide

(S)-(+)-3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-YL-propionamide

Cat. No. B2508984
M. Wt: 378.5 g/mol
InChI Key: NEQSWPCDHDQINX-INIZCTEOSA-N
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Description

RO 28-1674 is a glucokinase activator, specifically the less active S-enantiomer of RO-28-0450. Glucokinase activators are compounds that enhance the activity of glucokinase, an enzyme that plays a crucial role in glucose metabolism. RO 28-1674 has been studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes mellitus .

Scientific Research Applications

RO 28-1674 has been extensively studied for its scientific research applications, including:

Mechanism of Action

RO 28-1674 exerts its effects by acting as an allosteric activator of glucokinase. It increases the enzyme’s maximum velocity (V_max) and decreases the substrate concentration required for half-maximal activity (K_m). This activation results in enhanced glucose phosphorylation and increased insulin secretion from pancreatic beta cells. The compound also facilitates the translocation of glucokinase from the nucleus to the cytosol in hepatocytes, further promoting glucose metabolism .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound could be vast and would depend on its intended use. If it’s a novel compound, initial studies might focus on characterizing its physical and chemical properties, studying its reactivity, and determining its potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RO 28-1674 involves the preparation of a thiazolyl-propanamide compound. The synthetic route typically includes the following steps:

    Formation of the thiazole ring: This step involves the cyclization of appropriate starting materials to form the thiazole ring.

    Attachment of the propanamide moiety: The propanamide group is introduced through a series of reactions, including amide bond formation.

    Introduction of the cyclopentyl and methylsulfonylphenyl groups: These groups are added through substitution reactions, ensuring the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of RO 28-1674 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

RO 28-1674 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert RO 28-1674 into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring and the propanamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines and thiols under basic conditions.

Major Products

Comparison with Similar Compounds

RO 28-1674 is compared with other glucokinase activators, such as:

    RO 28-0450: The R-enantiomer of RO 28-1674, which is more active and has a higher affinity for glucokinase.

    RO 28-1675: Another glucokinase activator with similar properties but different stereochemistry.

The uniqueness of RO 28-1674 lies in its specific stereochemistry, which influences its activity and binding affinity to glucokinase. This makes it a valuable compound for studying the structure-activity relationships of glucokinase activators .

properties

IUPAC Name

(2S)-3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-25(22,23)15-8-6-14(7-9-15)16(12-13-4-2-3-5-13)17(21)20-18-19-10-11-24-18/h6-11,13,16H,2-5,12H2,1H3,(H,19,20,21)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQSWPCDHDQINX-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@H](CC2CCCC2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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